molecular formula C22H16FN5O2 B11496823 2'-amino-5-fluoro-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5-fluoro-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11496823
M. Wt: 401.4 g/mol
InChI Key: CBERWPCEGNTHSL-UHFFFAOYSA-N
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Description

2’-amino-5-fluoro-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5-fluoro-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinoline precursors, followed by a spirocyclization reaction. Key steps include:

    Formation of Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Spirocyclization: The indole and quinoline intermediates are then subjected to spirocyclization, often using a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst concentration), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2’-amino-5-fluoro-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thio-substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism of action of 2’-amino-5-fluoro-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-fluoropyridine: A simpler analog used in the synthesis of pharmaceuticals.

    5-fluoroindole: Another related compound with applications in medicinal chemistry.

    Spiro[indole-3,4’-quinoline] derivatives: A class of compounds with similar spirocyclic structures.

Uniqueness

The uniqueness of 2’-amino-5-fluoro-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs. Its spirocyclic structure provides rigidity and stability, enhancing its potential as a drug candidate.

This detailed overview highlights the significance of 2’-amino-5-fluoro-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile in various scientific and industrial fields

Properties

Molecular Formula

C22H16FN5O2

Molecular Weight

401.4 g/mol

IUPAC Name

2'-amino-5-fluoro-2,5'-dioxo-1'-pyridin-3-ylspiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C22H16FN5O2/c23-12-6-7-16-14(9-12)22(21(30)27-16)15(10-24)20(25)28(13-3-2-8-26-11-13)17-4-1-5-18(29)19(17)22/h2-3,6-9,11H,1,4-5,25H2,(H,27,30)

InChI Key

CBERWPCEGNTHSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=CN=CC=C5)N)C#N

Origin of Product

United States

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